2-Vinyl-1,3-dioxolane

Catalog No.
S1896409
CAS No.
3984-22-3
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-1,3-dioxolane

CAS Number

3984-22-3

Product Name

2-Vinyl-1,3-dioxolane

IUPAC Name

2-ethenyl-1,3-dioxolane

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2

InChI Key

KKBHSBATGOQADJ-UHFFFAOYSA-N

SMILES

C=CC1OCCO1

Canonical SMILES

C=CC1OCCO1
  • Monomer for Polymer Synthesis

    Due to the presence of the vinyl group, 2-vinyl-1,3-dioxolane can undergo polymerization reactions to form polymers. Research has investigated its copolymerization with other vinyl monomers to create new materials with desired properties [].

  • Organic Synthesis Intermediate

    Scientists have explored using 2-vinyl-1,3-dioxolane as a building block in the synthesis of more complex molecules. Its functional groups can be reactive sites for further chemical transformations [].

2-Vinyl-1,3-dioxolane is an organic compound with the molecular formula C₅H₈O₂. It features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms. The compound is characterized by the presence of a vinyl group (−CH=CH₂) attached to the carbon adjacent to one of the oxygen atoms in the dioxolane ring. This structure contributes to its reactivity in various chemical processes, particularly in polymerization reactions.

2-Vinyl-1,3-dioxolane is typically produced through the acid-catalyzed reaction of acrolein with ethylene glycol. The process occurs under controlled temperatures and can yield a mixture containing various by-products, depending on the reaction conditions, such as temperature and molar ratios of reactants .

  • Polymerization: The compound can polymerize through 1,2-addition mechanisms, acetal ring opening, and rearrangement processes. This polymerization can lead to the formation of various polyethers and polyesters .
  • Reactions with Organolithium Reagents: It can react with butyllithium to produce 2-hept-1-enyloxy-ethanol with a yield of approximately 43% .
  • Formation of Adducts: In reactions with other compounds, it can form adducts such as 2-(5′-hydroxy-3′-oxopentyl)-1,3-dioxolane when reacted with ethylene glycol .

The primary method for synthesizing 2-vinyl-1,3-dioxolane involves:

  • Reactants: Acrolein and ethylene glycol.
  • Catalyst: A solid acid catalyst.
  • Conditions: The reaction is conducted at temperatures below 50°C to minimize decomposition and maximize yield.
  • Process:
    • The reactants are mixed in a specific molar ratio.
    • The reaction mixture is processed to remove the catalyst and separate the desired product from by-products through distillation .

This method allows for both batchwise and continuous production processes.

2-Vinyl-1,3-dioxolane finds applications in various fields:

  • Polymer Production: It serves as a monomer in the synthesis of polymers used in coatings, adhesives, and sealants due to its ability to form stable polyethers.
  • Chemical Intermediates: The compound is utilized as an intermediate in organic synthesis for producing more complex molecules.
  • Research: Its unique structural properties make it a subject of study in polymer chemistry and materials science.

Several compounds share structural or functional similarities with 2-vinyl-1,3-dioxolane:

Compound NameStructure TypeKey Features
1,3-DioxolaneCyclic etherCommon solvent; less reactive than 2-vinyl-1,3-dioxolane.
2-Methyl-1,3-dioxolaneMethyl-substituted dioxolaneIncreased stability; used in similar applications.
Vinyl acetateVinyl esterWidely used in adhesives; more stable than 2-vinyl-1,3-dioxolane.
AcroleinUnsaturated aldehydePrecursor for many reactions; more reactive than 2-vinyl-1,3-dioxolane.

Uniqueness

The uniqueness of 2-vinyl-1,3-dioxolane lies in its combination of a vinyl group and a dioxolane ring structure, which provides distinctive reactivity patterns not found in simpler cyclic ethers or esters. Its ability to undergo polymerization while maintaining stability under certain conditions makes it valuable in material science applications.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.62%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

3984-22-3

Wikipedia

2-Vinyl-1,3-dioxolane

General Manufacturing Information

1,3-Dioxolane, 2-ethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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